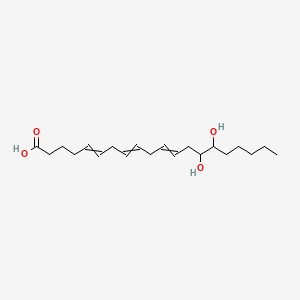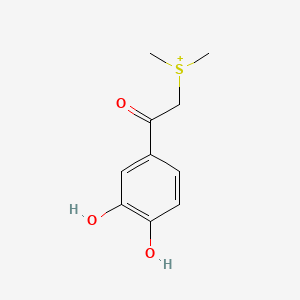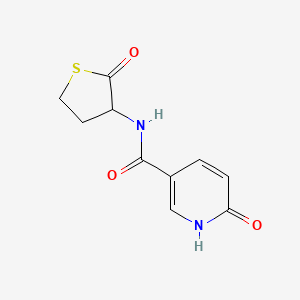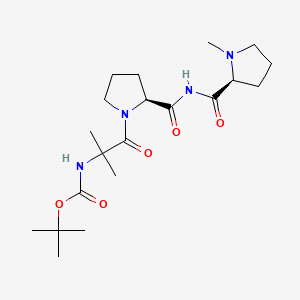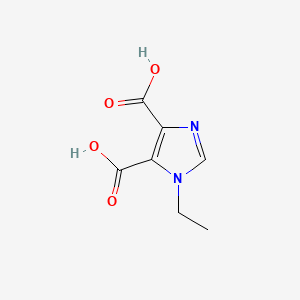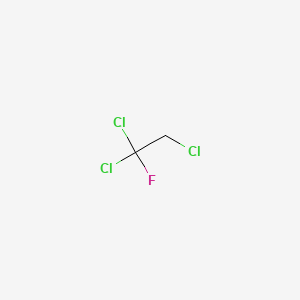
1,1,2-三氯-1-氟乙烷
描述
1,1,2-Trichloro-1-fluoroethane, also known as 1,1,2-Trichloro-1-fluoroethane, is a useful research compound. Its molecular formula is C2H2Cl3F and its molecular weight is 151.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,2-Trichloro-1-fluoroethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,2-Trichloro-1-fluoroethane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
核磁共振光谱
已经使用核磁共振(NMR)光谱研究了1,1,2-三氯-1-氟乙烷,以确定其旋转异构体的基态能量和相互转化速率。这项研究有助于我们了解卤代乙烷中的分子结构和动态,这是化学中一个重要的化合物类(Weigert et al., 1970)。
电合成应用
研究已经探索了从1,1,2-三氯-1,2,2-三氟乙烷合成各种化合物,包括三氟乙烯和二氟乙烯。这表明它在利用电化学方法合成新化学化合物方面具有潜在用途(Cabot et al., 1997)。
制造中的相分离
该化合物在聚偏氟乙烯等材料的制造中发挥作用,其中它与氢氟酸一起使用。了解涉及1,1-二氯-1-氟乙烷的系统的液-液平衡对于设计这些制造过程中的高效相分离器至关重要(Kang & Lee, 1995)。
催化反应
1,1,2-三氯-1-氟乙烷在存在氢氟酸的情况下会发生各种催化反应,如不均衡反应和异构化反应。这些反应在工业化学和环境科学的背景下具有重要意义(Blanchard et al., 1990)。
光谱分析
它的用途还延伸到光谱分析领域,相关化合物如1,1-二氯-1-氟乙烷的高分辨率红外吸收截面对于监测大气污染物和了解化学相互作用至关重要(Harrison, 2019)。
作用机制
Target of Action
Similar compounds have been known to interact with the ozone layer in the atmosphere .
Mode of Action
It is known that similar compounds can be broken up by ultraviolet radiation, generating chlorine radicals (cl•), which initiate degradation of ozone .
Biochemical Pathways
It is known that similar compounds can lead to the degradation of ozone in the atmosphere .
Pharmacokinetics
The absorption and elimination of 1,1,2-Trichloro-1-fluoroethane can be described by a three-compartment model and the average half-lives of elimination of 1,1,2-Trichloro-1-fluoroethane in breath were 0.22, 2.3 and 29 hours . A physiologically based mathematical model is described for the human inhalation pharmacokinetics of 1,1,2-Trichloro-1-fluoroethane .
Result of Action
Similar compounds have been known to contribute to the depletion of the ozone layer .
属性
IUPAC Name |
1,1,2-trichloro-1-fluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl3F/c3-1-2(4,5)6/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVMMSGRDBQIOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230897 | |
| Record name | 1,1,2-Trichloro-1-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811-95-0 | |
| Record name | 1,1,2-Trichloro-1-fluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=811-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2-Trichloro-1-fluoroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,2-Trichloro-1-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2-TRICHLORO-1-FLUOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61LFT9Q0HG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,1,2-Trichloro-1-fluoroethane interact with the α-Cr2O3 (101̅2) surface?
A1: The research demonstrates that 1,1,2-Trichloro-1-fluoroethane undergoes dehalogenation when exposed to the α-Cr2O3 (101̅2) surface. [] This interaction primarily involves the cleavage of the C-Cl bond at the CFCl2-end of the molecule. This leads to the formation of a -CFClCH2Cl haloalkyl intermediate bound to the surface. [] Subsequent reactions result in the release of CFCl=CH2 (chlorofluoroethylene) and HC≡CH (acetylene) as gaseous products. []
Q2: What happens to the chlorine atoms removed from 1,1,2-Trichloro-1-fluoroethane during this process?
A2: The chlorine atoms removed from 1,1,2-Trichloro-1-fluoroethane bind to the five-coordinate Cr3+ sites on the α-Cr2O3 (101̅2) surface. [] This binding effectively "blocks" these sites, leading to the deactivation of the catalytic surface and halting further dehalogenation. [] Interestingly, the study found no evidence of chlorine replacing lattice oxygen on the surface under the experimental conditions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



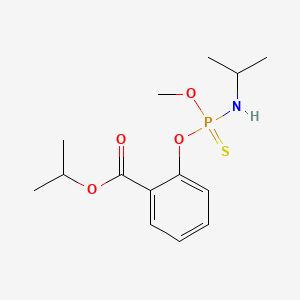


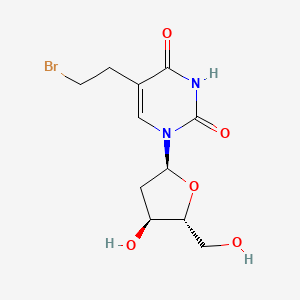


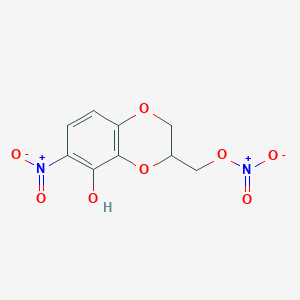
![2,2,4,4-Tetrakis(aziridin-1-yl)-1,3,5,7,11-pentaza-2lambda5,4lambda5,6lambda5-triphosphaspiro[5.5]undeca-1(6),2,4-triene](/img/structure/B1211284.png)
